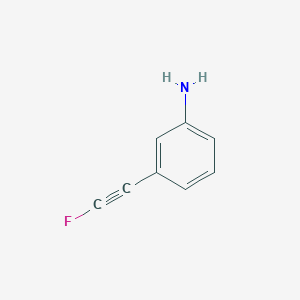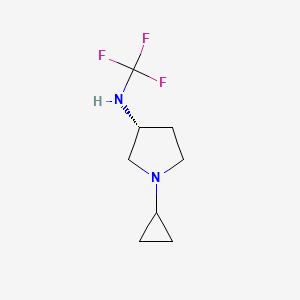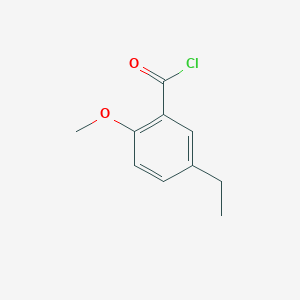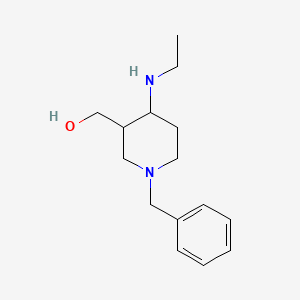
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Addition of the Ethylamino Group: The ethylamino group is added through an amination reaction, where an ethylamine reacts with the piperidine derivative.
Formation of the Methanol Group: The methanol group is introduced via a reduction reaction, where a carbonyl group is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides and various nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-4-fluoro-3-piperidinyl)methanol: Similar structure with a fluorine atom instead of an ethylamino group.
1-Benzyl-4-piperidinemethanol: Similar structure without the ethylamino group.
Uniqueness
(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
[1-benzyl-4-(ethylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-15-8-9-17(11-14(15)12-18)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
Clé InChI |
QWSAFDJDZVPCLE-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CCN(CC1CO)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


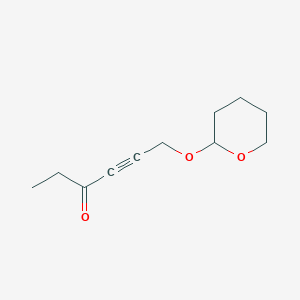
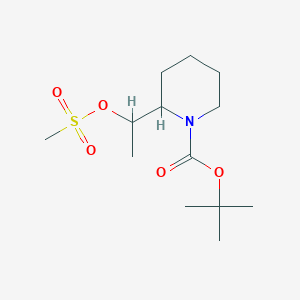
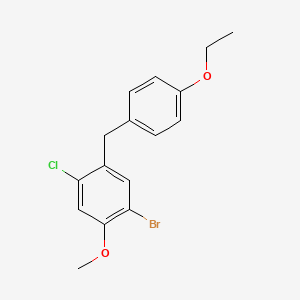
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
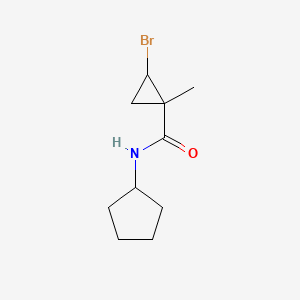
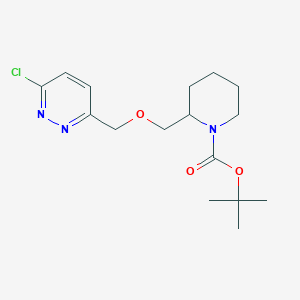
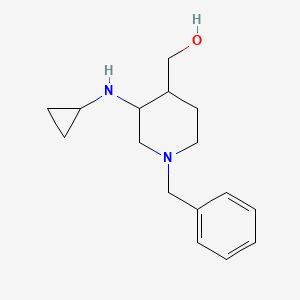
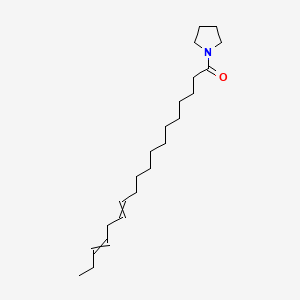
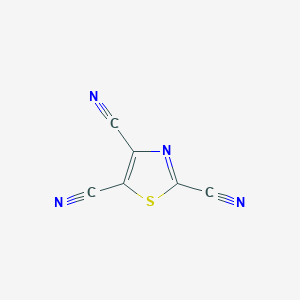
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
